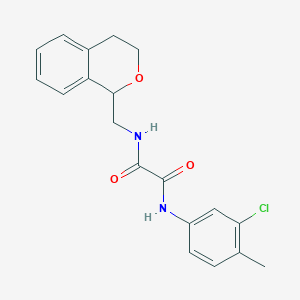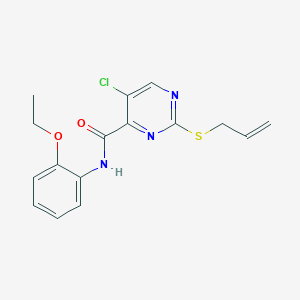
N-(3-chloro-4-methylphenyl)-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorinated phenyl group, a dihydrobenzopyran moiety, and an ethanediamide linkage, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]ETHANEDIAMIDE typically involves multiple steps:
Formation of the 3-chloro-4-methylphenyl intermediate: This step involves the chlorination of 4-methylphenyl using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Synthesis of the dihydrobenzopyran intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reaction: The final step involves the coupling of the two intermediates using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]ETHANEDIAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]ETHANEDIAMIDE: Unique due to its specific combination of functional groups.
N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]PROPANDIAMIDE: Similar structure but with a propanediamide linkage.
N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]BUTANEDIAMIDE: Similar structure but with a butanediamide linkage.
Uniqueness
N-(3-CHLORO-4-METHYLPHENYL)-N’-[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]ETHANEDIAMIDE stands out due to its specific ethanediamide linkage, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H19ClN2O3 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)oxamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-12-6-7-14(10-16(12)20)22-19(24)18(23)21-11-17-15-5-3-2-4-13(15)8-9-25-17/h2-7,10,17H,8-9,11H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
BGTCKGWPFJQIGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2C3=CC=CC=C3CCO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B11382587.png)
![5-chloro-N-(2,4-dimethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11382600.png)
![3-(3-Chlorophenyl)-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethylurea](/img/structure/B11382606.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B11382608.png)
![6-chloro-9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11382613.png)
![5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11382620.png)
![5-ethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11382641.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11382648.png)
![Ethyl 4-amino-2-[(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B11382654.png)

![N-(4-ethylphenyl)-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11382666.png)
![10-(4-chlorophenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11382667.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11382673.png)
